tert-Butyl 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
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Overview
Description
tert-Butyl 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is an organic compound with a complex structure that includes a tert-butyl group, two methyl groups, and a dihydropyrrolo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, the compound may have potential as a therapeutic agent. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl 1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: This compound shares structural similarities with tert-Butyl 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate, including the presence of tert-butyl and methyl groups.
5-(tert-Butyl) 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate: Another structurally related compound with similar functional groups.
Uniqueness
This compound is unique due to its specific arrangement of functional groups and the dihydropyrrolo[1,2-a]pyrazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
tert-butyl 1,6-dimethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C14H22N2O2/c1-10-6-7-12-11(2)16(9-8-15(10)12)13(17)18-14(3,4)5/h6-7,11H,8-9H2,1-5H3 |
InChI Key |
IVKFPRAMPIJAGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=C(N2CCN1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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